molecular formula C21H18Cl2FNO B2985254 2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol CAS No. 338771-51-0

2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol

Cat. No.: B2985254
CAS No.: 338771-51-0
M. Wt: 390.28
InChI Key: IIIMYUBGOIQKHP-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is a structurally complex ethanol derivative featuring a 2,4-dichlorobenzylamino group, a 4-fluorophenyl ring, and a phenyl substituent. The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, as inferred from related methodologies in the literature.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylamino]-1-(4-fluorophenyl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2FNO/c22-18-9-6-15(20(23)12-18)13-25-14-21(26,16-4-2-1-3-5-16)17-7-10-19(24)11-8-17/h1-12,25-26H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIMYUBGOIQKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=C(C=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Amino Intermediate: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with an amine to form 2,4-dichlorobenzylamine.

    Grignard Reaction: The next step involves the formation of a Grignard reagent from 4-fluorobromobenzene and magnesium in anhydrous ether. This Grignard reagent is then reacted with benzophenone to form 1-(4-fluorophenyl)-1-phenyl-1-ethanol.

    Coupling Reaction: Finally, the 2,4-dichlorobenzylamine is coupled with 1-(4-fluorophenyl)-1-phenyl-1-ethanol under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, 2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol involves its interaction with specific molecular targets. The dichlorobenzyl and fluorophenyl groups may facilitate binding to enzymes or receptors, altering their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Amino vs. Sulfanyl/Sulfonyl Groups

Replacing the amino group in the target compound with sulfur-containing moieties significantly alters physicochemical and biological properties:

  • The bis(4-fluorophenyl) substituents increase steric bulk, which may reduce binding flexibility in enzyme pockets .

Chlorine and Fluorine Substituent Positions

  • (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid vs. (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: The 2,4-dichloro substitution (target compound’s benzyl group) forms a hydrogen bond with Gln215 (2.202 Å) and a π–π interaction with Tyr201 (4.127 Å) in collagenase inhibition. The 2,6-dichloro analog shows a shorter hydrogen bond (1.961 Å) but weaker π–π interaction (4.249 Å), leading to similar IC₅₀ values but distinct binding modes .

Antifungal Activity

  • 1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]propan-2-ol: Exhibits MIC₈₀ values <0.125 μg/mL against Candida albicans, surpassing fluconazole by 4-fold. The triazole ring and dichlorobenzyl group synergize to enhance antifungal efficacy .

Enzyme Inhibition

  • (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: Binds collagenase with a Gibbs free energy of –6.4 kcal/mol, comparable to its 2,6-dichloro analog (–6.5 kcal/mol). The 2,4-substitution optimizes spatial compatibility with hydrophobic enzyme pockets .

Physicochemical Properties

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₂₁H₁₇Cl₂FNO 2,4-Dichlorobenzylamino, 4-Fluorophenyl 404.27 High lipophilicity (predicted)
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol C₂₁H₁₆ClF₂S Sulfanyl, Bis(4-fluorophenyl) 394.86 Enhanced membrane permeability
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid C₁₂H₁₀Cl₂NO₂ 2,4-Dichlorobenzyl, Alkyne 288.12 High enzyme-binding affinity
1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]propan-2-ol C₂₁H₁₈Cl₂F₂N₄O Triazole, Cyclopropyl, Dichlorobenzyl 469.29 Potent antifungal activity

Biological Activity

The compound 2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol (also known as CB7757460 ) is a complex organic molecule characterized by its unique structure, which includes dichlorobenzyl, fluorophenyl, and phenyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to delve into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H18Cl2FNOC_{21}H_{18}Cl_{2}FNO. The molecular weight is approximately 393.28 g/mol. Its structure can be represented as follows:

InChI 1S C21H18Cl2FNO c22 19 11 6 15 12 20 19 23 13 25 14 21 26 16 4 2 1 3 5 16 17 7 9 18 24 10 8 17 h1 12 25 26H 13 14H2\text{InChI 1S C21H18Cl2FNO c22 19 11 6 15 12 20 19 23 13 25 14 21 26 16 4 2 1 3 5 16 17 7 9 18 24 10 8 17 h1 12 25 26H 13 14H2}

Anticancer Potential

Preliminary investigations into the anticancer potential of similar compounds suggest that they may inhibit cancer cell proliferation. For instance, compounds containing fluorophenyl groups have shown promise in targeting specific cancer pathways. In vitro studies on related compounds indicate that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound may also be significant. Compounds with similar functionalities have been observed to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests a potential therapeutic application in treating inflammatory diseases .

Table 1: Biological Activities of Similar Compounds

Compound NameActivity TypeReference
2,4-Dichlorobenzyl AlcoholAntimicrobial
4-FluorophenolAnticancer
Benzophenone DerivativesAnti-inflammatory

Table 2: Comparative Analysis of Biological Activities

Activity TypeCompoundIC50 (μM)Mechanism of Action
AntimicrobialAmylmetacresol<5Disruption of bacterial cell wall integrity
Anticancer4-Fluorophenol4.363Induction of apoptosis
Anti-inflammatoryVarious BenzophenonesVariableInhibition of cytokine production

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of amylmetacresol lozenges containing dichlorobenzyl alcohol, significant reductions in bacterial counts were observed within one minute against pathogens associated with pharyngitis. This rapid action highlights the potential effectiveness of compounds similar to this compound in clinical settings .

Case Study 2: Anticancer Activity

A series of novel benzophenone derivatives were evaluated for their anticancer properties against the HCT116 colon cancer cell line. The results indicated that certain derivatives exhibited high anticancer activity with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

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